L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine
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Overview
Description
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: is a synthetic peptide composed of multiple alanine residues and a single serine residue. Peptides like this one are often used in scientific research to study protein structure and function, as well as in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using acidic or basic conditions.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Various amino acid derivatives and coupling reagents are used in SPPS.
Major Products
Hydrolysis: Produces individual amino acids such as alanine and serine.
Oxidation: Produces oxidized serine residues.
Substitution: Produces modified peptides with different amino acid sequences.
Scientific Research Applications
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: has several applications in scientific research:
Protein Structure Studies: Used as a model peptide to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various proteolytic enzymes to study enzyme kinetics and specificity.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In general, peptides interact with proteins, enzymes, and receptors through various molecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can be compared with other similar peptides, such as:
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Lacks the serine residue, making it less hydrophilic.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Contains an additional serine residue, increasing its hydrophilicity and potential for hydrogen bonding.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glycine: Substitutes one alanine with glycine, affecting the peptide’s flexibility and conformation.
These comparisons highlight the unique properties of This compound , such as its specific amino acid sequence and the presence of a serine residue, which can influence its interactions and applications in research and industry.
Properties
CAS No. |
299185-32-3 |
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Molecular Formula |
C24H42N8O10 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H42N8O10/c1-9(25)17(34)32-16(8-33)23(40)30-14(6)21(38)28-12(4)19(36)26-10(2)18(35)27-11(3)20(37)29-13(5)22(39)31-15(7)24(41)42/h9-16,33H,8,25H2,1-7H3,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,30,40)(H,31,39)(H,32,34)(H,41,42)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
ZQQIQFXYOHVKIP-XYWFBWCISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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